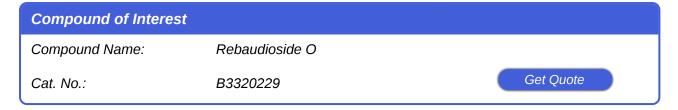


A Comparative Analysis of the Sweetness Profiles of Rebaudioside O and Rebaudioside M

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For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of high-intensity sweeteners, Rebaudioside M (Reb M) has emerged as a frontrunner, lauded for its clean, sugar-like taste and reduced bitterness compared to earlier steviol glycosides like Rebaudioside A. As the quest for novel sweetening solutions continues, other minor steviol glycosides, such as **Rebaudioside O** (Reb O), are also gaining attention. This guide provides a comparative analysis of the sweetness profiles of Reb M and Reb O, drawing upon available scientific literature to inform researchers, scientists, and drug development professionals.

While extensive sensory data is available for Reb M, it is important to note that publicly available, detailed sensory evaluations for **Rebaudioside O** are limited at this time. Therefore, this comparison primarily focuses on the well-documented profile of Reb M, with the understanding that the characterization of Reb O is an area of ongoing research.

Quantitative Sweetness Profile: Rebaudioside M vs. Sucrose and Other Rebaudiosides

Sensory panel studies have consistently demonstrated the superior taste profile of Rebaudioside M. It exhibits a sweetness intensity comparable to sucrose at equivalent concentrations, with a significant reduction in undesirable off-tastes.



Sweetener	Sweetness Potency (vs. Sucrose)	Sweetness Intensity	Bitterness Intensity	Lingering Sweetness	Aftertaste Profile
Rebaudioside M	~200-350 times[1]	High, similar to sucrose[2] [3]	Low, similar to sucrose[2] [3]	More intense than sucrose[2][3]	Clean, sugar- like, minimal bitterness or licorice notes[1][4]
Rebaudioside A	~250-450 times	High	Moderate to High	Pronounced	Often described with bitter, licorice-like, and metallic notes
Rebaudioside D	High	High	Low	More intense than sucrose[2][3]	Generally clean, but may have some slight off-notes
Sucrose	1 (Reference)	High	Low	Low	Clean, sweet

Note: Data for **Rebaudioside O** is not sufficiently available in peer-reviewed literature to be included in this comparative table.

Temporal Profile of Sweetness: Rebaudioside M

The temporal profile of a sweetener, which describes the onset and duration of the sweet taste, is a critical factor in its application. Rebaudioside M, while having a clean taste, exhibits a slightly different temporal profile compared to sucrose.



Sweetener	Onset of Sweetness	Lingering of Sweetness
Rebaudioside M	Slightly slower than sucrose	Longer than sucrose
Sucrose	Rapid	Short

Flavor Profile of Rebaudioside M

Descriptive sensory analysis reveals a flavor profile for Rebaudioside M that closely mimics sucrose, a key attribute for its wide acceptance in the food and beverage industry.

Attribute	Rebaudioside M	Rebaudioside A
Overall Sweetness	Clean, Sugar-like	Sweet, but with off-tastes
Bitterness	Minimal	Noticeable to pronounced
Licorice Aftertaste	Minimal	Often present
Astringency	Minimal	Can be present

Experimental Protocols

A comprehensive understanding of the sensory properties of high-intensity sweeteners relies on rigorous and well-defined experimental protocols. The following outlines a general methodology for the sensory evaluation of sweeteners like Rebaudioside M and O.

Sensory Panel Evaluation

Objective: To quantify the sweetness intensity, temporal profile, and flavor characteristics of Rebaudioside M and **Rebaudioside O** in comparison to a sucrose control.

Panelists: A panel of trained sensory assessors (typically 10-15 individuals) with demonstrated acuity in taste perception and descriptive analysis.

Sample Preparation:

 Solutions of Rebaudioside M, Rebaudioside O, and sucrose are prepared in purified, deionized water at various concentrations.



- Concentrations of the rebaudiosides are typically chosen to be iso-sweet with a range of sucrose solutions (e.g., 2%, 5%, 7%, and 10% sucrose equivalents).
- All samples are presented at a standardized temperature (e.g., room temperature or refrigerated) in coded, opaque containers to prevent bias.

Evaluation Procedure:

- Warm-up and Calibration: Panelists initially rinse with deionized water and may taste a reference sucrose solution to calibrate their perception.
- Sample Presentation: Samples are presented in a randomized and counterbalanced order to minimize carry-over effects.
- Evaluation: Panelists are instructed to take a specific volume of the sample into their mouth, hold it for a defined period (e.g., 5-10 seconds), and then expectorate.
- Attribute Rating: Using a structured scoresheet or specialized software, panelists rate the
 intensity of various attributes on a labeled magnitude scale (LMS) or a 15-cm line scale. Key
 attributes include:
 - Sweetness Intensity: The perceived strength of the sweet taste.
 - Bitterness: The presence and intensity of any bitter taste.
 - Off-Flavors: Identification and intensity of any other tastes, such as licorice, metallic, or astringent.
 - Temporal Profile:
 - Onset: How quickly the sweet taste is perceived.
 - Lingering Sweetness: The duration of the sweet taste after expectoration.
 - Lingering Aftertaste: The duration of any non-sweet aftertastes.
- Palate Cleansing: Panelists rinse their mouths thoroughly with deionized water and eat an
 unsalted cracker between samples to cleanse the palate. A mandatory waiting period (e.g.,



2-5 minutes) is enforced between samples.

Data Analysis: The collected data is statistically analyzed using techniques such as Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD) to determine significant differences between the sweeteners for each sensory attribute.

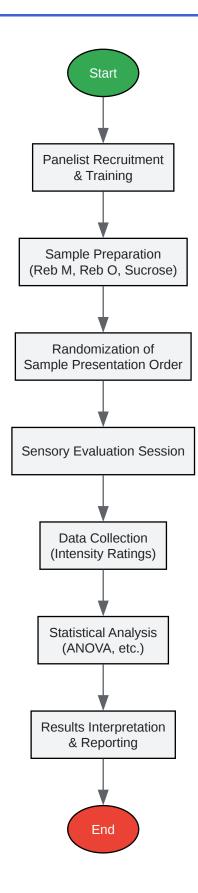
Signaling Pathway of Sweet Taste Perception

The sweet taste of steviol glycosides like Rebaudioside M and O is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds.









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